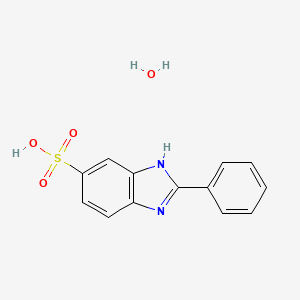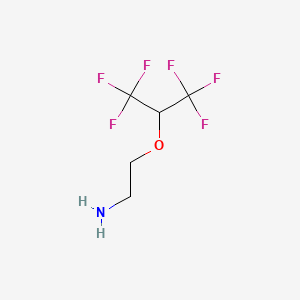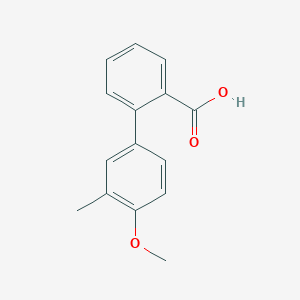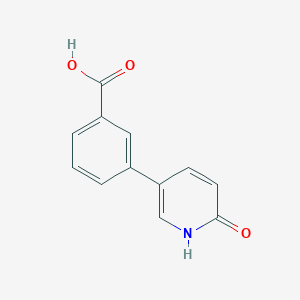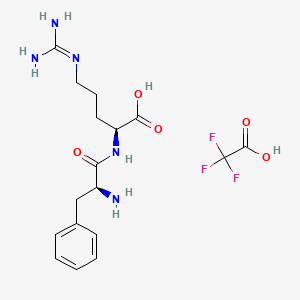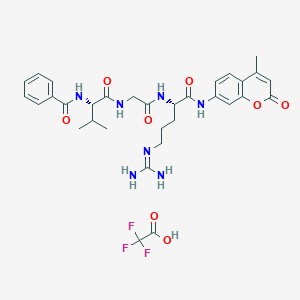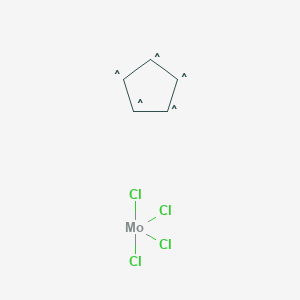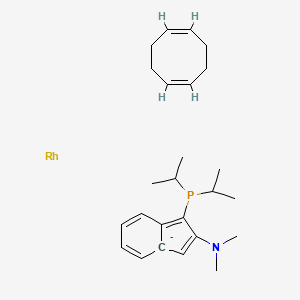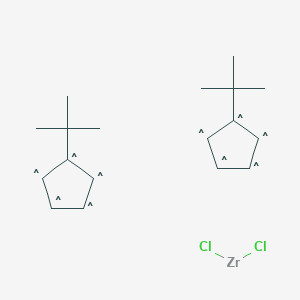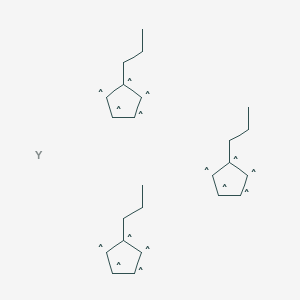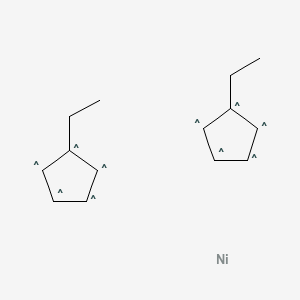![molecular formula C79H28O2 B6318730 [6,6]-Phenyl-C61-butyric acid n-octyl ester; 98% CAS No. 571177-68-9](/img/structure/B6318730.png)
[6,6]-Phenyl-C61-butyric acid n-octyl ester; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[6,6]-Phenyl-C61-butyric acid n-octyl ester” is a chemical compound that is a derivative of fullerene . It is also known as PCBO or [60]PCB-C8 .
Synthesis Analysis
The synthesis of esters like [6,6]-Phenyl-C61-butyric acid n-octyl ester typically involves a nucleophilic acyl substitution reaction . In this reaction, an acid chloride reacts with an alcohol to form the ester . This process can be catalyzed by a strong acid or base .
Molecular Structure Analysis
The molecular structure of [6,6]-Phenyl-C61-butyric acid n-octyl ester is complex. It is a derivative of fullerene, a molecule composed of carbon atoms arranged in a spherical structure . The “C61” in its name indicates that it contains 61 carbon atoms .
Chemical Reactions Analysis
Esters like [6,6]-Phenyl-C61-butyric acid n-octyl ester can undergo a variety of chemical reactions. One common type of reaction is nucleophilic acyl substitution, where the ester is converted back into a carboxylic acid and an alcohol . This reaction is highly reversible .
Physical And Chemical Properties Analysis
The physical and chemical properties of [6,6]-Phenyl-C61-butyric acid n-octyl ester are not well-documented in the literature. However, it is known that fullerenes and their derivatives are generally insoluble in water .
Wissenschaftliche Forschungsanwendungen
Organic Photovoltaics
- Electronic Structure and Photovoltaic Applications : The electronic structures of fullerene derivatives, including [6,6]-phenyl-C61-butyric acid n-octyl ester (referred to as PCBO in studies), are crucial for their role as n-type materials in organic photovoltaics. Studies indicate that the side chains in these derivatives significantly affect their electronic structures, influencing the ionization energy and electron affinity, which are vital for their efficiency in photovoltaic cells (Nakanishi et al., 2014).
- Methanofullerenes in Polymer Photovoltaic Devices : Research on various [6,6]-phenyl C61-butyric acid esters has shown that their solubility in organic solvents and their role as electron acceptors in photovoltaic cells are affected by the length of alkyl substitutions. This impacts the device performance, emphasizing the importance of molecular design in optimizing photovoltaic efficiency (Zheng et al., 2004).
Environmental Impact and Detection
- Environmental Presence and Detection : A study aimed at detecting nanoparticles in the Dutch environment highlighted the presence of organic nanoparticles, including [6,6]-phenyl-C61-butyric acid n-octyl ester. This research contributes to understanding the environmental distribution and potential impact of such nanoparticles (Bäuerlein et al., 2017).
- Analytical Methods for Environmental Risk Assessment : The development of specific, robust, and simple methods for the quantitative determination of fullerenes, including [6,6]-phenyl-C61-butyric acid n-octyl ester, in various aqueous matrices is crucial for environmental risk assessment. These methods aim to detect and quantify fullerenes at low concentrations, facilitating environmental monitoring and the study of water treatment efficiency (Kolkman et al., 2013).
Morphological and Electronic Properties
- Influence on Organic Semiconductor Properties : The investigation into the electron-transport mechanism in PCBM, a related derivative, suggests that the traditional picture of electron hopping does not apply, indicating a need for a detailed analysis of charge transfer in materials like [6,6]-phenyl-C61-butyric acid n-octyl ester for realistic descriptions of their function in organic electronics (Gajdos et al., 2013).
Wirkmechanismus
Target of Action
The primary target of [6,6]-Phenyl-C61 butyric acid octyl ester, also known as PCBO, is the electron transport chain in organic solar cells . This compound acts as an electron acceptor , playing a crucial role in the conversion of light energy into electrical energy .
Mode of Action
PCBO interacts with its targets by accepting electrons generated when light is absorbed by the active layer of the solar cell . This electron acceptance creates a charge separation, which is a critical step in the conversion of light energy into electrical energy .
Biochemical Pathways
The affected pathway is the electron transport chain in organic solar cells . When light is absorbed, electrons are excited and transferred to PCBO. The movement of these electrons through the electron transport chain leads to the generation of an electric current .
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in the context of PCBO, we can discuss its solubility and stability . PCBO is soluble in organic solvents such as chlorobenzene and toluene . Its stability and performance in the solar cell can be influenced by formulation engineering .
Result of Action
The result of PCBO’s action is the efficient conversion of light energy into electrical energy in organic solar cells . This is achieved through its role as an electron acceptor in the electron transport chain .
Action Environment
Environmental factors such as temperature, light intensity, and the specific mixture of the solar cell’s active layer can influence the action, efficacy, and stability of PCBO . For instance, formulation engineering with a specific mixture of isomers can optimize the power conversion efficiency of the solar cells .
Safety and Hazards
The safety and hazards associated with [6,6]-Phenyl-C61-butyric acid n-octyl ester are not well-documented in the literature. However, it is generally advisable to handle all chemical compounds with care and to follow standard safety procedures .
Zukünftige Richtungen
The future directions for research on [6,6]-Phenyl-C61-butyric acid n-octyl ester and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For example, fullerenes and their derivatives have been studied for their potential use in photovoltaics . Further research could also explore the potential biomedical applications of these compounds .
Eigenschaften
InChI |
InChI=1S/C79H28O2/c1-2-3-4-5-6-10-16-81-18(80)14-11-15-77(17-12-8-7-9-13-17)78-73-66-59-47-39-30-21-19-20-22-25(21)34-41(39)49-50-42(34)40-31(22)33-29-24(20)27-26-23(19)28-32(30)45(47)53-51-37(28)35(26)43-44-36(27)38(29)52-54-46(33)48(40)60-62(50)71(70(73)61(49)59)74-67(60)65(54)69-58(52)56(44)63-55(43)57(51)68(64(53)66)75(78)72(63)76(69)79(74,77)78/h7-9,12-13H,2-6,10-11,14-16H2,1H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWJWTVAEOPUKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCCC1(C23C14C5=C6C7=C8C5=C9C1=C5C%10=C%11C%12=C%13C%10=C%10C1=C8C1=C%10C8=C%10C%14=C%15C%16=C%17C(=C%12C%12=C%17C%17=C%18C%16=C%16C%15=C%15C%10=C1C7=C%15C1=C%16C(=C%18C7=C2C2=C%10C(=C5C9=C42)C%11=C%12C%10=C%177)C3=C16)C%14=C%138)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H28O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1009.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6,6]-Phenyl-C61 butyric acid octyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

